molecular formula C16H15ClINO B6119059 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide

Cat. No.: B6119059
M. Wt: 399.65 g/mol
InChI Key: DECJGHQICLDFKI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and an iodophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-ethyl-4-iodoaniline.

    Acylation Reaction: The 4-chloroaniline undergoes an acylation reaction with acetic anhydride to form 4-chloroacetanilide.

    Coupling Reaction: The 4-chloroacetanilide is then coupled with 2-ethyl-4-iodoaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and iodophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-ethylphenyl)acetamide
  • 2-(4-bromophenyl)-N-(2-ethyl-4-iodophenyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-methyl-4-iodophenyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide is unique due to the presence of both chlorophenyl and iodophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO/c1-2-12-10-14(18)7-8-15(12)19-16(20)9-11-3-5-13(17)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECJGHQICLDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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